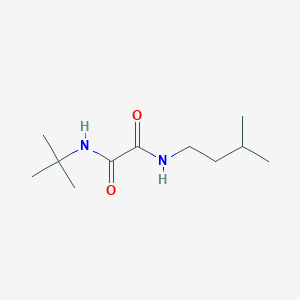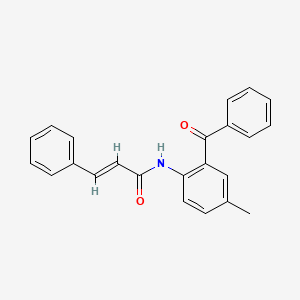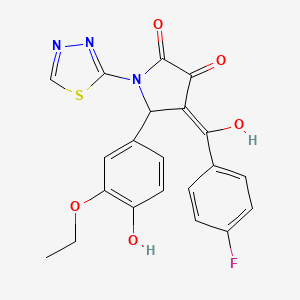
N'-tert-butyl-N-(3-methylbutyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with the “tert-butyl” group are known to be used in chemistry for kinetic stabilization due to their bulky nature . The “N’-tert-butyl-N-(3-methylbutyl)ethanediamide” could potentially have similar properties.
Synthesis Analysis
Typically, N-tert-butyl amides are synthesized by the condensation of carboxylic acids with tert-butyl amines, the oxidative amidation of alcohols, the amidation of aryl halides, or via the Ritter reaction .Molecular Structure Analysis
The structure of a compound with a tert-butyl group would have a central carbon atom connected to three other carbon atoms, forming a branched structure . The exact structure of “N’-tert-butyl-N-(3-methylbutyl)ethanediamide” would depend on the specific locations of the tert-butyl and 3-methylbutyl groups.Chemical Reactions Analysis
The tert-butyl group is known to have an impact on the progress of a chemical reaction, a phenomenon known as the Thorpe–Ingold effect .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-tert-butyl-N-(3-methylbutyl)ethanediamide” would depend on its exact molecular structure. For example, a compound with a tert-butyl group would likely be non-polar and hydrophobic .Wirkmechanismus
Target of Action
N1-(tert-butyl)-N2-isopentyloxalamide, also known as N’-tert-butyl-N-(3-methylbutyl)ethanediamide, is a complex compoundCompounds with tert-butyl groups have been found to exhibit anti-fungal and anti-cancer activities, suggesting potential targets could be fungal pathogens and cancer cells.
Mode of Action
Compounds with tert-butyl groups are known to undergo sn1 reactions . In an SN1 reaction, the alkyl halide first ionizes to form a carbocation intermediate. This intermediate then reacts with a nucleophile to form the final product. The reaction is unimolecular and the rate-determining step is the ionization of the alkyl halide .
Biochemical Pathways
Compounds with tert-butyl groups have been associated with perturbations in cellular amino acids, nucleotides, pentose-phosphate pathway carbohydrates, and glycolytic, gluconeogenic, and tricarboxylic acid intermediates . They may also play a role in purine and pyrimidine salvage pathways .
Pharmacokinetics
The synthesis of tert-butyl esters, which could be related to the compound , has been described . These studies suggest that the compound could be moderately toxic to humans, although in-vitro toxicity studies would be needed to understand the real-time toxic level .
Result of Action
Based on the potential targets and mode of action, it can be hypothesized that the compound might inhibit the growth of fungal pathogens and cancer cells .
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-tert-butyl-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8(2)6-7-12-9(14)10(15)13-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORIJDLBIZNBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6512790.png)
![2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6512805.png)

![1-(4-methylphenyl)-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6512811.png)
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6512827.png)
![2-[1-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6512830.png)
![5-amino-N-(3,4-dimethylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6512834.png)
![N-(2,6-dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6512838.png)
![3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B6512839.png)
![2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamido]-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B6512847.png)
![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B6512854.png)
![4-cyclopropyl-1-methyl-3-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6512861.png)